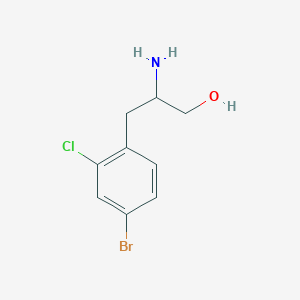
2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrClNO. It is a chiral molecule, often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-(4-chlorophenyl)propan-1-ol
- 2-Amino-3-(4-bromophenyl)propan-1-ol
- 2-Amino-3-(2-chlorophenyl)propan-1-ol
Uniqueness
2-Amino-3-(4-bromo-2-chlorophenyl)propan-1-ol is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which can significantly influence its reactivity and interaction with biological targets. This dual halogenation provides distinct electronic and steric properties compared to its analogs .
Eigenschaften
Molekularformel |
C9H11BrClNO |
|---|---|
Molekulargewicht |
264.54 g/mol |
IUPAC-Name |
2-amino-3-(4-bromo-2-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-7-2-1-6(9(11)4-7)3-8(12)5-13/h1-2,4,8,13H,3,5,12H2 |
InChI-Schlüssel |
CTVIMBZVMZKXNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Cl)CC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


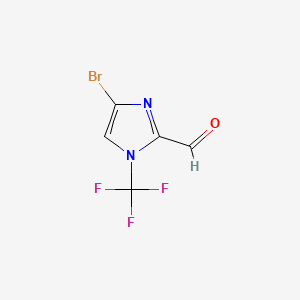

aminehydrochloride](/img/structure/B13579397.png)
![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
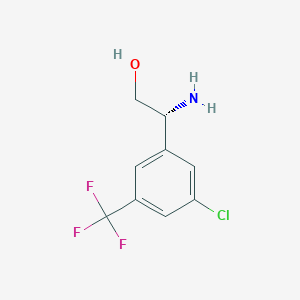

![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine](/img/structure/B13579435.png)

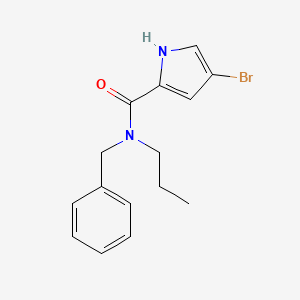
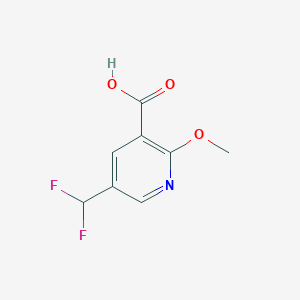

![Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate](/img/structure/B13579462.png)
